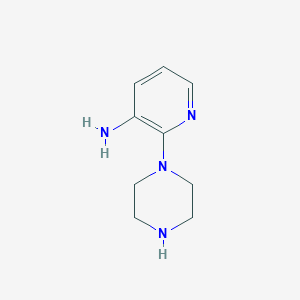

2-(Piperazin-1-yl)pyridin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRPCPYROZNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439196 | |

| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-62-5 | |

| Record name | 2-(Piperazin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(Piperazin-1-yl)pyridin-3-amine and Structural Analogues

The creation of the this compound framework and related structures relies on several key chemical reactions. These include nucleophilic aromatic substitution to form the crucial pyridine-piperazine bond, methods to construct the piperazine (B1678402) ring itself, and advanced catalytic techniques for N-arylation.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine-Piperazine Linkage

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forging the bond between a pyridine (B92270) ring and a piperazine moiety. This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated pyridine ring by the nitrogen atom of piperazine.

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the position of the leaving group. The reaction of pentafluoropyridine (B1199360) with piperazine, for instance, results in the substitution of the fluorine atom at the 4-position, which is highly activated by the ring nitrogen. researchgate.netvaia.com Similarly, in 2,6-dichloropyridines, the regioselectivity of the substitution by 1-methylpiperazine (B117243) can be influenced by the nature of the substituent at the 3-position. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net The choice of solvent also plays a critical role in determining the regioselectivity of the reaction. researchgate.net For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine in dichloromethane (B109758) (DCM) favors substitution at the 2-position, while in dimethyl sulfoxide (B87167) (DMSO), the selectivity shifts towards the 6-position. researchgate.net

A practical application of this strategy is the synthesis of 2-chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione from 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 1-(2-pyridyl)piperazine. nih.govacs.org

Table 1: Examples of SNAr Reactions for Pyridine-Piperazine Linkage

| Pyridine Substrate | Nucleophile | Product | Key Findings & Citations |

| Pentafluoropyridine | Piperazine | 4-(Piperazin-1-yl)tetrafluoropyridine | Substitution occurs preferentially at the activated 4-position. researchgate.net |

| 2,6-Dichloropyridines | 1-Methylpiperazine | 2- or 6-(1-Methylpiperazin-1-yl) substituted pyridines | Regioselectivity is influenced by the steric bulk of the 3-substituent and the solvent. researchgate.net |

| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(2-Pyridyl)piperazine | 2-Chloro-5,8-dihydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione | Demonstrates the applicability of SNAr in synthesizing complex molecules. nih.govacs.org |

Reductive Amination Protocols for Piperazine Moiety Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the piperazine ring. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity. thieme-connect.comacs.org For instance, the synthesis of 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine is achieved through a reductive amination reaction using NaBH(OAc)₃. acs.org Continuous-flow hydrogenation represents a greener and more scalable alternative, utilizing hydrogen gas as the reducing agent. thieme-connect.com

Reductive amination can also be a key step in multi-step syntheses to construct the piperazine ring. For example, a β-keto ester can be converted to a 1,4-diamine via reductive amination, which then serves as a precursor for the piperazine ring. nih.gov However, racemization can be a challenge in stereoselective syntheses employing this method. nih.gov

Table 2: Reductive Amination in Piperazine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product | Key Findings & Citations |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃, NaBH₃CN | Substituted Amine | A fundamental and versatile method for C-N bond formation. thieme-connect.comacs.org |

| Benzaldehyde | Piperazine | H₂ (Continuous-flow) | Benzylpiperazine | A green and scalable approach to reductive amination. thieme-connect.com |

| β-Keto ester | Ammonium (B1175870) acetate (B1210297) | Sodium cyanoborohydride | 1,4-Diamine precursor | A key step in a multi-step synthesis of substituted piperazines. nih.gov |

Intramolecular Cyclization Approaches to Piperidine (B6355638) and Piperazine Rings

Intramolecular cyclization offers an efficient pathway to construct piperidine and piperazine rings. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule.

One such approach is the reductive cyclization of dioximes. mdpi.comnih.gov This method involves the catalytic hydrogenation of bis(oximinoalkyl)amines, which are prepared from the double Michael addition of nitrosoalkenes to primary amines. The cyclization proceeds via the formation of a diimine intermediate, followed by cyclization and subsequent reduction to yield the piperazine ring. nih.gov This method has been successfully used to synthesize 2,6-disubstituted piperazines with good yields and stereoselectivity. nih.gov

Radical cyclization is another powerful tool for constructing heterocyclic rings. nih.gov For example, Mn(OAc)₃-mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine compounds with 1,3-dicarbonyls can lead to the formation of novel piperazine-containing dihydrofuran compounds. nih.gov The regioselectivity of the cyclization is determined by the stability of the radical intermediates. nih.gov

Other methods include the palladium-catalyzed aerobic oxidative cyclization of alkenes, which provides access to a variety of nitrogen heterocycles, including piperazines. organic-chemistry.org Additionally, a one-pot reaction integrating amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution has been developed for the synthesis of piperidines and pyrrolidines, which could potentially be adapted for piperazine synthesis. nih.gov

Table 3: Intramolecular Cyclization for Piperazine and Piperidine Synthesis

| Starting Material | Reaction Type | Key Reagents | Product | Key Findings & Citations |

| Dioximes | Reductive Cyclization | H₂, Pd/C | Piperazines | Stereoselective synthesis of 2,6-disubstituted piperazines. mdpi.comnih.gov |

| Unsaturated diacyl/alkyl-acyl piperazines | Radical Cyclization | Mn(OAc)₃ | Piperazine-containing dihydrofurans | Regioselectivity is governed by radical stability. nih.gov |

| Alkenyl amines | Aerobic Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Piperazines, Piperidines | A versatile method for various nitrogen heterocycles. organic-chemistry.orgorganic-chemistry.org |

| Halogenated amides | One-pot tandem reaction | - | Piperidines, Pyrrolidines | A metal-free approach integrating multiple steps. nih.gov |

Transition Metal-Catalyzed Coupling Reactions for N-Arylation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-N bonds, particularly for the N-arylation of piperazines. These methods offer high efficiency and functional group tolerance.

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, is a prominent method for coupling aryl halides or triflates with amines. The use of a palladium catalyst in conjunction with a suitable ligand, such as tri-tert-butylphosphine, facilitates the N-arylation of piperazine with aryl halides. mdpi.com Nickel-based catalysts have also proven effective for the selective mono- or di-arylation of piperazine with aryl chlorides. researchgate.net

Furthermore, transition metal catalysts like palladium, rhodium, and iridium can be used for the direct C-H functionalization and annulation of N-aryl-2-aminopyridines, providing access to complex N-heterocyclic structures. nih.govresearchgate.net These reactions often proceed via the formation of a stable metal complex with the pyridyl directing group. nih.govresearchgate.net More recently, methods for the direct arylation of pyridines without the need for a transition metal catalyst have also been developed. nih.gov

Table 4: Transition Metal-Catalyzed N-Arylation

| Catalyst System | Substrates | Product | Key Findings & Citations |

| Palladium/tri-tert-butylphosphine | Aryl halides, Piperazine | N-Arylpiperazines | An efficient method for C-N bond formation. mdpi.com |

| Nickel/2,2′-bipyridine | Aryl chlorides, Piperazine | N-Aryl or N,N′-Diaryl piperazines | Selective mono- or di-arylation of piperazine. researchgate.net |

| Palladium, Rhodium, Iridium | N-Aryl-2-aminopyridines, Alkynes | N-(2-Pyridyl)indoles and other heterocycles | C-H activation and annulation strategies for complex heterocycles. nih.govresearchgate.net |

Functional Group Interconversions on the this compound Scaffold

Once the core this compound scaffold is constructed, further modifications can be introduced through various functional group interconversions. These transformations allow for the fine-tuning of the molecule's properties and the exploration of its chemical space.

Amination and Amide Formation Strategies on the Pyridine Ring

The amino group on the pyridine ring of this compound and its analogs can be a versatile handle for further functionalization.

Direct amination of the pyridine ring can be achieved through methods like the Chichibabin reaction. A modified protocol using sodium hydride and lithium iodide allows for the C2-amination of pyridines with primary alkyl amines. orgsyn.org This method has been shown to be effective for a range of substrates. orgsyn.org

The amino group can also be readily converted into an amide via acylation. This can be accomplished by reacting the amine with an acylating agent such as an acyl chloride or an activated carboxylic acid. The resulting amide can then be a substrate for further reactions, or it can be reduced back to a secondary amine using a reducing agent like lithium aluminum hydride (LAH). youtube.com This iterative acylation-reduction sequence provides a controlled method for introducing different substituents onto the nitrogen atom. youtube.com

Table 5: Amination and Amide Formation on the Pyridine Ring

| Reaction Type | Reagents | Product | Key Findings & Citations |

| C2-Amination | Primary alkyl amine, NaH, LiI | C2-aminated pyridines | A direct method for introducing an amino group onto the pyridine ring. orgsyn.org |

| Amide Formation | Acyl chloride or activated carboxylic acid | N-Acyl pyridine | A versatile method for functionalizing the amino group. youtube.com |

| Amide Reduction | Lithium aluminum hydride (LAH) | Secondary amine | A method to convert the amide back to an amine, allowing for further substitution. youtube.com |

Pyridine Ring Functionalization and Derivatization

The pyridine ring of this compound offers specific sites for functionalization, primarily centered around the amino group at the C-3 position. This amine serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary amine at the C-3 position is nucleophilic and can readily participate in reactions with various electrophiles. For instance, it can be acylated, sulfonylated, or used in condensation reactions to form new C-N bonds. A notable example, drawn from a closely related analog, involves the reaction of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) with isothiocyanates to form thiourea (B124793) derivatives. These thioureas can then undergo further cyclization to yield thiazolidinone derivatives, demonstrating a multi-step derivatization of the amino group researchgate.net. Such transformations highlight the potential to build upon the 3-amino-pyridine core.

Another avenue for derivatization involves the reaction of the amino group with ketones or aldehydes. For example, in the synthesis of imidazo[1,2-a]pyridines, 2-aminopyridines are reacted with α-haloketones, where the initial step is a nucleophilic attack of the exocyclic amino group rsc.org. While this builds a new fused ring system, it underscores the reactivity of the amino group on the pyridine ring. The amino group can also be a directing group for other substitutions on the pyridine ring, although this is less commonly explored when more direct functionalization methods are available.

Furthermore, the amino group can be transformed to create azo compounds. The reaction of arylhydrazonopropanal with active methylene (B1212753) compounds in the presence of ammonium acetate can lead to the formation of 2-amino-5-arylazopyridine derivatives mdpi.com. This indicates that the 3-amino position can be a precursor to azo linkages, which are valuable in various chemical applications.

Piperazine Ring Transformations and Substitutions

The piperazine moiety of this compound contains a secondary amine (N-4) that is a prime site for substitution, a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties nih.gov. The most prevalent transformations are N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups at the N-4 position is a straightforward process. This is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl iodide) in the presence of a base like potassium carbonate researchgate.net. To control the mono/dialkylation ratio, which can be a challenge with unsubstituted piperazine, a common strategy is to use a large excess of the piperazine starting material or to employ a protecting group strategy researchgate.net. For instance, starting with a mono-Boc-protected piperazine allows for selective alkylation at the free secondary amine, followed by deprotection to yield the mono-alkylated product researchgate.net. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation that avoids the formation of quaternary ammonium salts researchgate.net.

N-Acylation: The N-4 nitrogen can also be readily acylated using acyl chlorides or acid anhydrides . This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties and metabolic stability of the molecule. For example, reacting an arylpiperazine with an acyl chloride in a suitable solvent leads to the corresponding N-acylpiperazine derivative. This is a robust and widely used transformation in the synthesis of bioactive molecules nih.gov.

Below is a table summarizing common transformations of the piperazine ring based on methodologies applied to similar arylpiperazine scaffolds.

Table 1: Piperazine Ring Transformations

| Transformation | Reagents & Conditions | Purpose | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile (B52724) | Introduces alkyl substituents. | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Controlled N-alkylation, avoids over-alkylation. | researchgate.net |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N), CH₂Cl₂ | Introduces amide groups, modulates properties. | |

| N-Arylation | Aryl halide, Pd or Ni catalyst, Base | Forms N-aryl bonds for complex derivatives. | nih.govresearchgate.net |

| Michael Addition | α,β-Unsaturated carbonyl compound | Forms C-N bond via conjugate addition. | researchgate.net |

Process Chemistry Innovations and Green Chemistry Principles in Synthesis

The industrial synthesis of this compound and its derivatives is increasingly influenced by the principles of process chemistry and green chemistry, which aim to develop safer, more efficient, and environmentally benign manufacturing routes.

A key step in the synthesis of the core structure is the formation of the aryl-nitrogen bond between the pyridine and piperazine rings. This is typically achieved through two main routes: nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination nih.gov. For SNAr to be effective, the pyridine ring must be activated by an electron-withdrawing group, such as a nitro group, ortho or para to a halogen leaving group researchgate.net. A common precursor is 2-chloro-3-nitropyridine, which reacts with piperazine, followed by the reduction of the nitro group to the desired 3-amine. Green chemistry innovations in SNAr reactions include the use of more environmentally friendly solvents, with studies demonstrating that water can be an effective medium for such transformations, often with the aid of a base like potassium fluoride (B91410) nih.gov.

The Buchwald-Hartwig amination offers a more versatile route, as it does not strictly require an activated pyridine ring nih.gov. However, it traditionally uses palladium catalysts and organic solvents like toluene (B28343) or dioxane, which present environmental and cost challenges acsgcipr.org. Green advancements in this area focus on reducing catalyst loading, using less toxic and more abundant base metals like nickel or copper, and developing solvent-free reaction conditions nih.govresearchgate.net. For example, rapid, aerobic, and solvent-free Buchwald-Hartwig aminations of aryl chlorides with piperazine have been developed, significantly improving the environmental footprint of the process nih.gov.

The reduction of the nitro group precursor is another critical step where green principles can be applied. Traditional methods often use stoichiometric metal reductants (e.g., tin, iron) in strong acid, generating significant metallic waste. Catalytic hydrogenation is a greener alternative, using molecular hydrogen and a catalyst like palladium on carbon (Pd/C) youtube.com. Further innovations include catalytic transfer hydrogenation, which uses safer hydrogen donors like ammonium formate, or novel catalytic systems using non-toxic reducing agents like pinacol (B44631) with a molybdenum catalyst, which produces only water and acetone (B3395972) as byproducts innoget.com.

Flow Chemistry: A significant process innovation is the adoption of continuous flow chemistry. Flow reactors offer superior control over reaction parameters like temperature and residence time, enhanced safety for hazardous reactions, and the potential for automated, multi-step synthesis without intermediate isolation nih.govyoutube.comyoutube.com. For the synthesis of pyridylpiperazines, a flow process could involve pumping a solution of a halopyridine and piperazine through a heated reactor, potentially packed with a solid-supported catalyst or base, to achieve rapid and efficient C-N bond formation nih.govmdpi.com. This approach can significantly shorten reaction times, improve yields, and facilitate scaling up, making it a powerful tool for modern process chemistry youtube.com.

Table 2: Green Chemistry Approaches in Arylpiperazine Synthesis

| Synthetic Step | Traditional Method | Green Innovation | Principle(s) Addressed | Reference(s) |

|---|---|---|---|---|

| C-N Coupling (SNAr) | 2-Chloro-3-nitropyridine + Piperazine in organic solvent (e.g., DMF, NMP) | Reaction in water with KF as base. | Safer Solvents | nih.gov |

| C-N Coupling (Cross-Coupling) | Buchwald-Hartwig with Pd catalyst in toluene/dioxane. | Solvent-free conditions; use of base metal catalysts (Ni, Cu). | Safer Solvents, Atom Economy, Catalysis | nih.govresearchgate.netacsgcipr.org |

| Nitro Group Reduction | Sn/HCl or Fe/HCl | Catalytic hydrogenation (H₂/Pd/C); catalytic transfer hydrogenation; Mo/pinacol system. | Catalysis, Waste Prevention | youtube.cominnoget.comrsc.org |

| Overall Process | Batch synthesis with intermediate isolation and purification. | Continuous flow synthesis, telescoped reactions. | Safer Chemistry, Energy Efficiency, Real-time Analysis | nih.govyoutube.commdpi.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific spectral data for 2-(Piperazin-1-yl)pyridin-3-amine is not widely published in publicly accessible literature, its structure allows for a predictive analysis based on established principles of NMR spectroscopy. The analysis would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments to unequivocally assign all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound would present a series of signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic shielding around the proton.

Aromatic Protons (Pyridine Ring): The three protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 6.0 and 8.5 ppm. The proton at position 6, adjacent to the nitrogen atom, would likely be the most deshielded and appear at the highest chemical shift. The protons at positions 4 and 5 would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.

Piperazine (B1678402) Protons: The piperazine ring contains eight protons. The four protons adjacent to the pyridine ring (positions 2' and 6') would have a different chemical shift from the four protons adjacent to the secondary amine (positions 3' and 5'). These would appear as multiplets in the aliphatic region, generally between 2.5 and 4.0 ppm.

Amine Protons: The protons of the primary amine (-NH₂) on the pyridine ring and the secondary amine (-NH) within the piperazine ring would appear as broad singlets. Their chemical shifts can be variable and are often dependent on the solvent, concentration, and temperature. The -NH₂ protons are typically found in a broad range, while the piperazine -NH proton signal would also be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-4 | 6.5 - 7.5 | Doublet of doublets |

| Pyridine H-5 | 6.5 - 7.5 | Doublet of doublets |

| Pyridine H-6 | 7.5 - 8.5 | Doublet of doublets |

| Piperazine CH₂ (adjacent to pyridine) | 3.0 - 4.0 | Multiplet |

| Piperazine CH₂ (adjacent to NH) | 2.5 - 3.5 | Multiplet |

| Pyridine NH₂ | Broad (variable) | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis and Connectivity Mapping

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Pyridine Carbons: The five carbon atoms of the pyridine ring would show signals in the downfield region (110-160 ppm). The carbon atom C-2, bonded to two nitrogen atoms (the ring nitrogen and the piperazine nitrogen), would be significantly deshielded. The carbon C-3, attached to the amine group, and the other pyridine carbons (C-4, C-5, C-6) would have distinct chemical shifts influenced by their position relative to the nitrogen atoms and the piperazine substituent.

Piperazine Carbons: The piperazine ring has two sets of equivalent carbons. The two carbons attached to the pyridine ring would appear at a different chemical shift than the two carbons adjacent to the secondary amine, typically in the range of 40-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | 150 - 160 |

| Pyridine C-3 | 130 - 145 |

| Pyridine C-4 | 110 - 125 |

| Pyridine C-5 | 115 - 130 |

| Pyridine C-6 | 140 - 155 |

| Piperazine C (adjacent to pyridine) | 45 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the pyridine ring and within the piperazine ring. For example, it would show correlations between H-4, H-5, and H-6 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a one-bond connection, allowing for the unambiguous assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For instance, it would show correlations from the piperazine protons to the pyridine carbons (C-2), and from the pyridine protons to the piperazine carbons, confirming the attachment point of the two ring systems.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. These techniques are excellent for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH) groups would show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (asymmetric and symmetric stretching), while the secondary amine shows a single band.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring would be found in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bonds in the amine groups would cause absorptions in the 1550-1650 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds (both aromatic and aliphatic) would appear in the 1200-1350 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3500 | -NH₂, -NH | Stretching |

| > 3000 | Aromatic C-H | Stretching |

| < 3000 | Aliphatic C-H | Stretching |

| 1400 - 1650 | Pyridine Ring | C=C, C=N Stretching |

| 1550 - 1650 | -NH₂ | Bending |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is often better for non-polar, symmetric bonds. The Raman spectrum would also show characteristic bands for the pyridine and piperazine rings. The symmetric stretching of the aromatic ring would likely produce a strong Raman signal. The C-H and N-H vibrations would also be present, though their intensities might differ from the FT-IR spectrum. A detailed analysis of both FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing precise information on molecular weight and elemental composition, as well as insights into the compound's structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₉H₁₄N₄, the theoretical exact mass of the neutral molecule is 178.12185 u. In positive-ion mode ESI-HRMS, the compound is typically observed as its protonated form, [M+H]⁺.

The calculated exact mass for the protonated molecule, [C₉H₁₅N₄]⁺, is 179.12967 u. nih.gov An experimental HRMS measurement yielding a value within a narrow tolerance (typically ≤5 ppm) of this calculated mass would confirm the elemental composition.

Data acquisition for compounds of this nature is often performed on sophisticated instruments like an Orbitrap mass spectrometer. acs.org The analysis involves dissolving the sample, typically in a methanol/water mixture with a small amount of acid like formic acid to promote protonation, and introducing it into the electrospray ionization (ESI) source. acs.org The instrument is calibrated using a standard solution to ensure high mass accuracy. acs.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄N₄ | nih.gov |

| Calculated Exact Mass ([M]) | 178.12185 u | nih.gov |

| Ion Formula | [M+H]⁺ | |

| Calculated Exact Mass ([M+H]⁺) | 179.12967 u | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing and analyzing the fragmentation of a selected precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 179.1) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for this molecule are expected to involve the piperazine ring and the C-N bond connecting it to the pyridine core. Based on the fragmentation of similar structures, the following pathways are plausible: massbank.eudocbrown.info

Piperazine Ring Cleavage: The saturated piperazine ring is prone to fragmentation. A characteristic loss involves the neutral loss of an ethyleneimine fragment (C₂H₅N, 43.04 u) or ethylene (B1197577) (C₂H₄, 28.03 u), leading to significant product ions.

Pyridine-Piperazine Bond Scission: Cleavage of the C-N bond between the pyridine and piperazine rings can occur, leading to fragments corresponding to the aminopyridine cation or the piperazine cation.

Sequential Losses: Primary fragment ions can undergo further fragmentation, such as the loss of an amino group or hydrogen cyanide from the pyridine ring.

The fragmentation of a related compound, 2-(Piperazin-1-yl)ethanamine, shows a prominent fragment resulting from the cleavage within the piperazine ring, highlighting this as a primary fragmentation site. massbank.eu

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 179.1 | Protonated 3-aminopyridine (B143674) | 95.1 | C₄H₈N₂ (Piperazine) |

| 179.1 | Ion from piperazine ring opening | 136.1 | C₂H₅N (Ethyleneimine) |

| 179.1 | Ion from piperazine ring cleavage | 112.1 | C₃H₇N₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The key chromophore in this compound is the 3-aminopyridine system. The pyridine ring itself exhibits π → π* transitions. The presence of the amino (-NH₂) and piperazinyl groups, both containing nitrogen atoms with lone pairs of electrons, introduces possible n → π* transitions.

These substituents act as powerful auxochromes, which modify the absorption characteristics of the pyridine chromophore. They typically cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance).

While specific experimental data for the title compound is not widely published, a structurally similar compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima (λmax) at 204 nm and 258 nm. sielc.com It is expected that this compound would display a similar UV-Vis profile, with characteristic absorption bands in the 250-300 nm region, corresponding to the π → π* transitions of the substituted aromatic system.

Table 3: Predicted UV-Vis Spectroscopic Data

| Chromophore | Electronic Transition | Predicted λmax Range (nm) |

|---|---|---|

| Substituted Pyridine Ring | π → π* | 250 - 300 |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the latest review, a specific crystal structure for this compound has not been deposited in public databases.

However, based on the crystal structures of closely related compounds, such as those containing pyrimidylpiperazine moieties, key structural features can be predicted. nih.gov

Piperazine Conformation: The piperazine ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov

Ring Planarity: The pyridine ring will be essentially planar. The relative orientation of the piperazine and pyridine rings will be a key structural feature.

Intermolecular Hydrogen Bonding: The solid-state packing will likely be dominated by intermolecular hydrogen bonds. The primary amine (-NH₂) group and the secondary amine (-NH) group within the piperazine ring are excellent hydrogen bond donors. The nitrogen atoms of the pyridine and piperazine rings act as hydrogen bond acceptors. These interactions would link molecules into extended one-, two-, or three-dimensional networks, significantly influencing the crystal packing and physical properties of the compound. nih.gov

Table 4: Predicted Crystallographic Parameters

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Piperazine Ring Conformation | Chair | Minimization of steric strain nih.gov |

| Pyridine Ring Conformation | Planar | Aromatic system |

| Dominant Intermolecular Forces | N-H···N Hydrogen Bonding | Presence of amine donors and nitrogen acceptors nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, with a particular emphasis on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(piperazin-1-yl)pyridin-3-amine. nih.govyoutube.com These methods allow for a detailed examination of the molecule's geometry, the distribution of its electrons, and its potential for chemical reactions.

Molecular Geometry Optimization and Conformational Analysis

The first step in many computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For piperazine (B1678402) derivatives, this includes analyzing the different conformations that the six-membered piperazine ring can adopt, typically a chair conformation. researchgate.net Studies on related piperazine-containing compounds have shown that they can exist as distinct conformers due to the partial double bond character of amide bonds or the restricted rotation around certain bonds. researchgate.net The relative energies of these conformers can be calculated to determine the most likely shape of the molecule under physiological conditions. For instance, in a study of N,N'-substituted piperazines, the energy barriers for conformational changes were determined using dynamic NMR and supported by calculations. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy and Electron Density Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. academie-sciences.frajrcps.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more likely to be reactive. nih.govscirp.org

For molecules with similar structures, the distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to participate in electron transfer processes. academie-sciences.fr In many pyridine (B92270) and piperazine derivatives, the HOMO is often localized over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. academie-sciences.frajrcps.com This analysis helps in predicting how the molecule will interact with other chemical species.

Table 1: Representative Theoretical HOMO-LUMO Energies for Similar Heterocyclic Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoline Derivative scirp.org | -6.646 | -1.816 | 4.83 |

| Antipyrine Derivatives researchgate.net | -4.788 to -4.942 | -2.339 to -3.109 | 1.799 to 2.449 |

Note: These values are illustrative and derived from studies on structurally related compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It highlights regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). This information is invaluable for predicting how a molecule will interact with other molecules, including biological receptors. For this compound, the nitrogen atoms of the pyridine and piperazine rings, as well as the amino group, are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophilic species. Conversely, the hydrogen atoms of the amino group would exhibit positive potential.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. nih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. mdpi.com These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of complex experimental NMR spectra. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Biomolecular Interactions

To understand the potential therapeutic applications of this compound, it is essential to study its interactions with biological macromolecules, such as proteins and enzymes. sigmaaldrich.com Molecular docking and molecular dynamics simulations are powerful computational techniques used for this purpose. sigmaaldrich.com

In Silico Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique allows researchers to visualize how this compound might fit into the active site of a target protein. The docking process generates various possible binding poses and scores them based on their predicted binding affinity.

For instance, studies on similar piperazine-containing molecules have shown their ability to bind to various receptors, including sigma receptors and histamine (B1213489) receptors. nih.govnih.gov The binding mode often involves key interactions such as hydrogen bonds between the nitrogen atoms of the piperazine and pyridine rings and amino acid residues in the receptor's binding pocket. The amino group on the pyridine ring can also act as a hydrogen bond donor or acceptor.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding process, showing how the ligand and protein move and adapt to each other. This can reveal important details about the flexibility of the binding site and the strength of the interactions.

Conformational Dynamics of this compound in Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. For this compound, understanding its conformational dynamics within a biological context, such as a protein binding pocket or an aqueous physiological environment, is crucial. Molecular dynamics (MD) simulations are a powerful tool for investigating these dynamics, providing insights into the accessible conformations and the transitions between them.

The conformational landscape of this compound is largely dictated by the rotational freedom around the C-N bond connecting the pyridine and piperazine rings, as well as the inherent flexibility of the piperazine ring itself. The piperazine ring typically exists in a chair conformation, but can undergo ring-flipping to a boat or twist-boat conformation, although the chair form is energetically favored.

In a biological environment, the protonation state of the piperazine nitrogen atoms plays a pivotal role. At a physiological pH of 7.4, the piperazine moiety can exist in unprotonated, monoprotonated, or diprotonated forms. The specific protonation state significantly influences the molecule's electrostatic potential and its ability to form hydrogen bonds, thereby dictating its preferred orientation and interactions with biological targets. For instance, a protonated piperazine can form a key salt bridge with acidic residues like aspartate or glutamate (B1630785) in a protein's active site, anchoring the ligand.

Molecular dynamics simulations can model these interactions over time. Such simulations reveal that the pyridine and piperazine rings are not coplanar. The dihedral angle between the two rings fluctuates, allowing the molecule to adapt its shape to fit into a binding site. The amino group on the pyridine ring further contributes to the interaction profile by acting as a hydrogen bond donor. The flexibility of the piperazine-pyridine linkage and the various interaction points allow the molecule to engage with multiple residues within a target protein, a characteristic often seen in potent enzyme inhibitors.

Table 1: Key Conformational Features of this compound

| Feature | Description | Implication in Biological Environments |

|---|---|---|

| Piperazine Ring Conformation | Predominantly adopts a low-energy chair conformation. Can transition to higher-energy boat or twist-boat forms. | The chair form presents equatorial and axial substituents, influencing the directionality of interactions. Flexibility allows for induced-fit binding. |

| Pyridine-Piperazine Linkage | Rotation around the C-N single bond (dihedral angle) allows for multiple spatial arrangements of the two rings. | Enables the molecule to orient itself optimally within a binding pocket to maximize favorable interactions. |

| Protonation States | The secondary amine of the piperazine ring can be protonated at physiological pH. | The charge state dramatically alters electrostatic interactions and hydrogen bonding potential, often being crucial for anchoring to the target. |

| Amino Group on Pyridine | Acts as a hydrogen bond donor. | Provides an additional point of specific interaction to increase binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be invaluable for predicting the activity of yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective molecules.

The development of a QSAR model begins with a dataset of derivatives of this compound with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, and electronic properties.

Relevant descriptors for this scaffold might include:

Steric descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Electronic descriptors: Dipole moment and partial charges on atoms, which relate to how the molecule will interact with charged or polar residues in a target.

Hydrophobicity descriptors: LogP (the logarithm of the partition coefficient), which indicates how the molecule will partition between a lipidic (e.g., cell membrane) and an aqueous environment.

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.

3D-MoRSE descriptors: These descriptors encode 3D structural information based on electron diffraction.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVR) or Random Forest Regressors (RFR) are used to build a model that correlates a combination of these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of derivatives might look like: pIC50 = c0 + c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Moment)

This equation would suggest that higher biological activity (pIC50) is associated with higher hydrophobicity and a larger dipole moment, but a smaller molecular volume. The model must be rigorously validated using internal and external test sets of compounds to ensure its predictive power. The resulting validated model can then be used to screen virtual libraries of derivatives, prioritizing those predicted to have the highest activity for synthesis and testing.

Table 2: Example of a QSAR Data Table for Hypothetical Derivatives

| Derivative | Substituent (R) on Piperazine | pIC50 (Experimental) | LogP (Calculated) | Molecular Volume (ų) (Calculated) |

|---|---|---|---|---|

| 1 | -H | 6.5 | 1.2 | 175 |

| 2 | -CH3 | 6.8 | 1.7 | 190 |

| 3 | -C(O)CH3 | 6.2 | 1.0 | 205 |

|

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Molecular Interaction

The molecular architecture of 2-(piperazin-1-yl)pyridin-3-amine comprises three key components: a pyridine (B92270) ring, a piperazine (B1678402) ring, and an amino group at the 3-position of the pyridine ring. ontosight.ai Each of these plays a critical role in defining the compound's interaction profile. The piperazine ring is a frequently utilized heterocycle in biologically active compounds due to its impact on physicochemical properties and its straightforward synthetic handling. nih.gov

| Structural Component | Key Features | Primary Role in Molecular Interactions |

|---|---|---|

| Pyridine Ring | Aromatic system, contains a nitrogen atom | Acts as a rigid scaffold; participates in π-stacking; nitrogen is a hydrogen bond acceptor. |

| Piperazine Ring | Six-membered ring with two nitrogen atoms | Functions as a linker; nitrogens are hydrogen bond acceptors and can be protonated to form salt bridges. mdpi.com |

| Amino Group (-NH2) | Primary amine at the 3-position | Potent hydrogen bond donor. |

Influence of Positional Isomerism and Stereochemical Configuration on Biological Recognition

The specific arrangement of substituents on the pyridine and piperazine rings is critical for biological activity. Positional isomerism, which involves changing the location of the piperazine and amino groups on the pyridine ring, can dramatically alter a compound's binding affinity and selectivity. For instance, the isomeric compound 6-(Piperazin-1-yl)pyridin-3-amine, where the piperazine group is moved from position 2 to position 6, presents a different spatial arrangement of interaction points, which can lead to different biological profiles. bldpharm.comchemscene.com Similarly, 5-(Piperazin-1-yl)pyridin-2-amine is another isomer used as a reagent in the synthesis of anticancer agents, highlighting how positional changes are exploited in drug design. pharmaffiliates.com

Furthermore, the stereochemistry of substituents on the piperazine ring can have a profound impact on biological recognition. The piperazine ring typically adopts a chair conformation, but this can be modulated by substituents. blumberginstitute.org The introduction of chiral centers, for example by adding a methyl group to the piperazine ring, can lead to enantiomers with significantly different biological activities. In the development of derivatives of piperazinyl quinazolin-4-(3H)-one, the biological activity was found to reside primarily in the R-enantiomer of the side chain. nih.gov This underscores the importance of controlling stereochemistry to achieve optimal interaction with a chiral biological target.

| Modification | Example | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Positional Isomerism (Scaffold) | Exploration of different substitution positions on a quinazolin-4-(3H)-one core. | Varying the substitution position of the piperazine-containing side chain significantly altered binding affinity. | nih.gov |

| Stereochemistry (Piperazine Ring) | Introduction of methyl groups on the piperazine ring, creating (3S,5R) and other isomers. | Stereoisomers displayed different potencies, with activity often residing in a single enantiomer. | nih.gov |

| N-Substitution (Piperazine Ring) | Addition of various N-substituents to tune basicity. | Slight reduction of basicity was tolerated, while a significant drop resulted in a >100-fold loss of potency. | acs.org |

Rational Design Through Scaffold Hopping and Bioisosteric Replacements

The this compound structure is an excellent candidate for rational drug design strategies such as scaffold hopping and bioisosteric replacement. These techniques are used to discover novel core structures with improved properties, such as enhanced potency, better metabolic stability, or improved solubility, while retaining the key pharmacophoric features required for biological activity. niper.gov.in

Scaffold hopping involves replacing the central pyridine ring with a different heterocyclic system. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core, resulting in improved physicochemical properties. nih.govresearchgate.net Similarly, the pyridine ring in the this compound moiety could be replaced with other heterocycles like pyrimidine, triazine, or imidazopyridine to explore new intellectual property space and optimize drug-like properties. dundee.ac.uk

Bioisosteric replacement focuses on substituting smaller fragments of the molecule. The piperazine ring itself can be replaced with a variety of other cyclic diamines or related structures. blumberginstitute.org For instance, in one study, replacing a piperazine substituent with a prolinol moiety led to comparable or even improved potency. acs.org The pyridine ring can also be a target for bioisosteric replacement; substituting a phenyl ring with a pyridyl ring has been shown to enhance metabolic stability by introducing a nitrogen atom that can block sites of metabolism. niper.gov.in Saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been investigated as replacements for pyridine to improve properties like solubility and metabolic stability. chemrxiv.org

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Pyridine | Pyrimidine, Pyrazole, Thiophene | Modify electronic properties, solubility, and metabolic stability; explore new chemical space. | niper.gov.innih.govcambridgemedchemconsulting.com |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Introduce saturation to improve solubility and metabolic stability while mimicking the vector orientation. | chemrxiv.orgresearchgate.net |

| Piperazine | Homopiperazine, Piperidine (B6355638), Pyrrolidine | Alter ring size and flexibility, basicity, and lipophilicity. | nih.govblumberginstitute.org |

| Piperazine | Prolinol derivatives | Maintain a similar interaction network with potentially improved properties. | acs.org |

Fragment-Based Drug Design Approaches Utilizing the this compound Moiety

Fragment-based drug design (FBDD) is a powerful method for hit identification that involves screening libraries of small, low-molecular-weight compounds (fragments) to find those that bind weakly to a biological target. These initial hits are then grown or linked to produce more potent leads. The this compound moiety possesses several characteristics that make it an attractive candidate for inclusion in a fragment library. researchgate.net

With a molecular weight of approximately 178 g/mol , it fits the general "Rule of Three" for fragments (MW < 300). chemscene.comnih.gov It contains a suitable number of hydrogen bond donors and acceptors and has a low number of rotatable bonds, providing a degree of conformational rigidity. chemscene.com The defined three-dimensional shape and distribution of functional groups of the this compound scaffold can provide a high-quality starting point for an FBDD campaign. Researchers have successfully used fragment-based screens to identify small molecules that bind to challenging targets like KRAS. acs.org The this compound fragment could be used to probe pockets on a protein surface, with the piperazine nitrogen providing a vector for fragment growth or linking to other fragments that bind in adjacent sites.

| Property | Value for Compound | "Rule of Three" Guideline | Reference |

|---|---|---|---|

| Molecular Weight (MW) | 178.23 g/mol | ≤ 300 | chemscene.comnih.gov |

| LogP | 0.07 | ≤ 3 | chemscene.com |

| Hydrogen Bond Donors | 2 (Amine -NH2, Piperazine -NH) | ≤ 3 | chemscene.com |

| Hydrogen Bond Acceptors | 4 (Pyridine N, 2x Piperazine N, Amino N) | ≤ 3 | chemscene.com |

| Rotatable Bonds | 1 | ≤ 3 | chemscene.com |

| Note: The number of hydrogen bond acceptors exceeds the "Rule of Three," but the overall profile makes it a viable starting point for fragment-based approaches. |

No Publicly Available Data for this compound on Specified Biological Targets

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the specific biological activities of the chemical compound this compound, as outlined in the requested article structure.

Searches for data on the compound's ligand binding affinity for serotonin (B10506) and dopamine (B1211576) receptors, its inhibitory effects on enzymes such as pancreatic lipase, PI3K/mTOR, ALK/ROS1, IKKb, Autotaxin, and PARP-1, and its kinetic inhibition profile yielded no specific results for this molecule.

Furthermore, there is a lack of published research detailing the modulation of intracellular signaling pathways, including the cell cycle and apoptosis, by this compound. Similarly, no information was found regarding the development of radiolabeled analogues of this specific compound for use in Positron Emission Tomography (PET).

While the piperazine and aminopyridine structural motifs are present in many biologically active molecules, and derivatives of this compound have been investigated for various therapeutic targets, the standalone compound has not been the subject of detailed published studies corresponding to the requested topics. General information suggests it is a compound of interest in medicinal chemistry, likely as a scaffold for the development of new drugs. ontosight.aicymitquimica.com However, specific experimental data on its direct interactions with the outlined biological targets remains elusive in the public domain.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the user's request, is not possible at this time due to the absence of primary research data on this compound.

Molecular Target Elucidation and Mechanistic Investigations

Development of Chemical Probes for Advanced Biological Research

Design and Application of Fluorescent Conjugates for Cellular Imaging

Detailed research findings on the design and application of fluorescent conjugates specifically derived from 2-(Piperazin-1-yl)pyridin-3-amine for cellular imaging are not available in the current body of scientific literature.

Applications in Advanced Materials Science and Catalysis

Integration of 2-(Piperazin-1-yl)pyridin-3-amine into Novel Polymeric Architectures

The distinct structural features of this compound make it a prime candidate for the synthesis of new polymeric materials. The presence of both a primary amino group and a secondary amine within the piperazine (B1678402) ring provides reactive sites for polymerization reactions. These functionalities can be exploited to incorporate the compound into polymer backbones, leading to materials with tailored properties.

For instance, piperazine and its derivatives are known to be effective in creating polymeric membranes for carbon dioxide capture. elsevierpure.com The amine groups can react with CO2, facilitating its transport through the membrane. elsevierpure.com Research into immobilizing piperazine-containing compounds in polymers like polyvinyl alcohol (PVA) has shown promising results for CO2 separation. elsevierpure.com While specific studies on polymers derived solely from this compound are not extensively documented, the known reactivity of its constituent functional groups suggests potential for creating polymers with applications in gas separation and other advanced material technologies.

The development of such polymers would involve polycondensation or other polymerization techniques where the difunctional nature of the molecule can be utilized to build long-chain architectures. The resulting polymers could exhibit enhanced thermal stability, specific conductivity, or unique adsorptive properties due to the incorporated pyridinyl and piperazinyl moieties.

Coordination Chemistry of the Compound with Metal Centers

The field of coordination chemistry extensively investigates how ligands bind to metal ions to form complex structures. Piperazine and pyridine (B92270) derivatives are well-regarded for their ability to form stable complexes with a variety of metal centers. biointerfaceresearch.com The nitrogen atoms in the pyridine and piperazine rings, along with the amino group of this compound, can act as donor atoms, making it a potentially multidentate ligand.

Studies on similar pyridine and piperazine-based ligands have demonstrated their capacity to form diverse coordination compounds with interesting structural and photoluminescent properties. For example, a tridentate ligand incorporating a piperazine and a pyridine group has been shown to form complexes with Group 12 metals (Zn, Cd, Hg) exhibiting varied geometries, including trigonal bipyramidal, square pyramidal, and distorted octahedral. rsc.org The coordination of the piperazine nitrogen is a notable feature in these complexes, leading to structural diversity. rsc.org

The coordination of this compound to metal ions can be characterized using various spectroscopic and analytical techniques.

Table 1: Potential Coordination Modes and Characterization Data

| Metal Ion | Potential Coordination Sites | Expected Geometry | Spectroscopic Signature (FT-IR) |

| Cu(II) | Pyridine-N, Piperazine-N, Amino-N | Square Planar or Octahedral | Shifts in C=N and N-H stretching frequencies |

| Zn(II) | Pyridine-N, Piperazine-N | Tetrahedral or Octahedral | Changes in the fingerprint region of the IR spectrum |

| Pb(II) | Pyridine-N, Amino-N | Hemidirected or Holodirected | Alterations in Pb-N bond-related vibrations |

| Ni(II) | Pyridine-N, Piperazine-N, Amino-N | Octahedral | Broadening and shifting of N-H and C-N bands |

This table is illustrative and based on the coordination behavior of similar ligands.

The formation of these metal complexes can significantly alter the electronic and steric environment of the metal center, which is a key aspect for their application in catalysis.

Investigation as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

The application of metal complexes as catalysts is a cornerstone of modern chemical synthesis. The ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of this compound suggest its potential as a ligand in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, metal complexes of this ligand could be employed in a range of reactions. For instance, copper(I) catalysts supported on resins have been used for C-N cross-coupling reactions to synthesize N-(pyridin-4-yl)benzene amines. mdpi.com A catalyst system incorporating this compound could potentially be designed for similar transformations.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates its recovery and reuse. The ligand can be immobilized on a solid support, such as a polymer or silica, to create a heterogeneous catalyst. For example, gold(I) complexes immobilized on MCM-41 have been successfully used for the annulation of 2-aminopyridines. researchgate.net The presence of reactive handles in this compound would allow for its covalent attachment to such supports.

Table 2: Potential Catalytic Applications

| Catalytic System | Reaction Type | Potential Metal Center | Role of the Ligand |

| Homogeneous | C-N Cross-Coupling | Cu(I), Pd(II) | Modulates electronic properties of the metal, enhancing catalytic activity. |

| Homogeneous | Hydrogenation | Ru(II), Rh(I) | Provides a specific coordination environment to control selectivity. |

| Heterogeneous | Annulation Reactions | Au(I) | Stabilizes the metal on the support and influences the reaction pathway. |

| Heterogeneous | Oxidation Reactions | Fe(III), Co(II) | Creates active sites for substrate activation and turnover. |

This table presents potential applications based on the catalytic activity of structurally related ligand-metal systems.

The development of catalysts based on this compound holds promise for creating more efficient and selective chemical processes. Further research is needed to synthesize and test these potential catalytic systems to fully understand their capabilities.

Patent Landscape Analysis of Synthetic Routes and Derivative Structures

Review of Patented Synthetic Methodologies for 2-(Piperazin-1-yl)pyridin-3-amine and Related Compounds

While a patent explicitly detailing the synthesis of this compound as the primary invention can be elusive, the synthetic strategies for this compound and its close analogs are well-documented in the patent literature, often as intermediates for more complex molecules. The most common and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated pyridine (B92270) ring and piperazine (B1678402) or a protected piperazine derivative.

A prevalent starting material in patented syntheses is a di- or tri-substituted pyridine wherein one substituent is a good leaving group, typically a halogen, and another is a nitro group which activates the ring towards nucleophilic attack. For instance, a common precursor is 2-chloro-3-nitropyridine. The synthesis of the related compound, 1-(3-nitropyridin-2-yl)piperazine, has been described, which can then be reduced to yield the desired 3-amino functionality googleapis.com. This two-step process is a cornerstone of many patented methods.

The general synthetic sequence found in various patents can be summarized as follows:

Nucleophilic Aromatic Substitution (SNAr): A substituted pyridine, such as 2-chloro-3-nitropyridine, is reacted with piperazine or a protected form like N-Boc-piperazine. This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or n-butanol at elevated temperatures googleapis.comnih.gov. The use of a base, like triethylamine (B128534) or potassium carbonate, may be employed to scavenge the hydrogen halide byproduct.

Reduction of the Nitro Group: The resulting nitro-pyridine intermediate is then subjected to a reduction step to convert the nitro group to an amine. Common reduction methods disclosed in patents include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents like iron powder in acetic acid or sodium dithionite. A Chinese patent, CN104803923A, describes a method for preparing 1-(2-pyrimidine)piperazine hydrochloride which involves a condensation reaction followed by hydrolysis, showcasing a variation in the approach for a similar scaffold google.com.

The table below outlines representative patented synthetic steps for analogous pyridine-piperazine compounds.

| Patent/Reference | Starting Materials | Key Reaction Step | Intermediate/Product |

| WO2010020675 A1 nih.gov | 5-chloro-2-nitropyridine, Piperazine | Nucleophilic Aromatic Substitution | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

| Shao, Y. et al. (2024) googleapis.com | 2-chloro-3-nitropyridine, Piperazine | Nucleophilic Aromatic Substitution | 1-(3-nitropyridin-2-yl)piperazine |

| CN104803923A google.com | N-Boc-piperazine, 2-chloro-pyrimidine | Condensation under alkaline conditions | 1-(2-pyrimidine)-4-Boc-piperazine |

It is noteworthy that many patents focus on optimizing these reaction conditions to improve yield, purity, and scalability for industrial production. For example, the choice of solvent, base, and catalyst can significantly impact the efficiency of the synthesis.

Analysis of Structural Claims in Intellectual Property for Pyridine-Piperazine Derivatives

The structural claims in patents for compounds incorporating the this compound scaffold are typically broad, employing Markush structures to cover a wide range of derivatives. This strategy is common in pharmaceutical patents to maximize the scope of protection and prevent competitors from developing closely related compounds.

The core this compound moiety often serves as a foundational element, with the claims encompassing various substitutions on both the piperazine and pyridine rings. A common theme, particularly in patents for kinase inhibitors, is the functionalization of the exocyclic amine of the piperazine ring and the 3-amino group of the pyridine ring.

For instance, a patent for pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors claims compounds where the 2-amino position of the pyrrolopyrimidine core is substituted with a 5-(piperazin-1-yl)pyridin-2-ylamino group google.com. The claims in such patents will typically define a generic structure where:

The piperazine ring can be substituted with one or more groups, such as alkyl, cycloalkyl, or other heterocyclic moieties.

The pyridine ring may bear additional substituents beyond the piperazine and amino groups.

The 3-amino group of the pyridine is often acylated or coupled with other heterocyclic systems to modulate the biological activity.

The following table provides a generalized representation of the types of structural claims seen in patents for pyridine-piperazine derivatives.

| Claimed Structure Element | Commonly Claimed Variations (R groups) | Exemplary Patent Type |

| Piperazine Ring Substituent | H, Alkyl, Cycloalkyl, Aryl, Heterocyclyl, -C(O)R, -SO2R | Kinase Inhibitors, GPCR Modulators |

| Pyridine Ring Substituents | H, Halogen, Alkyl, Alkoxy, Cyano | Kinase Inhibitors |

| Pyridin-3-amine Substitution | Acyl, Aroyl, Heteroaroyl, -SO2R, coupled to another heterocyclic system | Kinase Inhibitors |

This approach allows the patent holder to claim not only specific compounds that have been synthesized and tested but also a vast chemical space of related molecules that are predicted to have similar biological activity.

Trends in Patenting Strategies for Compounds Incorporating the Core Scaffold

The patenting strategies for compounds containing the this compound scaffold have evolved in line with broader trends in the pharmaceutical industry. A key trend is the focus on specific therapeutic targets, most notably protein kinases. The pyridine-piperazine scaffold has proven to be a versatile platform for the design of inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and others implicated in cancer and inflammatory diseases semanticscholar.org.

Patenting strategies often revolve around:

Target-Specific Claims: Patents are increasingly focused on the use of these compounds for the treatment of specific diseases, with claims directed towards methods of treating conditions like cancer by administering a compound from the claimed class.

Combination Therapies: There is a growing trend to patent the use of these pyridine-piperazine derivatives in combination with other established therapeutic agents. This strategy can extend the patent life of a drug and offer improved treatment regimens.

Polymorphs and Salts: As a lead compound progresses through development, subsequent patents are often filed to protect specific crystalline forms (polymorphs) and pharmaceutically acceptable salts. These patents are crucial for protecting the final drug product and can provide additional years of market exclusivity. For example, a patent for the succinate (B1194679) salt of a related pyrrolo[2,3-d]pyrimidine derivative highlights this strategy google.com.

Process Patents: Beyond the composition of matter claims, companies also file patents to protect novel and efficient synthetic routes. These process patents can create additional barriers to entry for generic competitors even after the primary compound patent has expired.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 2-(piperazin-1-yl)pyridin-3-amine and its derivatives will likely pivot towards greener and more efficient chemical processes. nih.govpreprints.orgmdpi.com Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to significant chemical waste. researchgate.net Future research should prioritize the development of unconventional and sustainable synthetic methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times, increase yields, and minimize side product formation compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water or bio-based solvents, can significantly reduce the environmental impact of chemical synthesis. preprints.orgmdpi.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can improve efficiency and reduce waste. nih.govresearchgate.net This approach offers a streamlined pathway to a diverse range of substituted 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical catalysts. nih.govpreprints.org

By embracing these modern synthetic strategies, the production of this compound and its analogs can become more economically viable and environmentally responsible.

Advanced Computational Design for Rational Drug Discovery and Material Science Applications

The integration of advanced computational tools is set to revolutionize the exploration of this compound's potential. nih.govnih.gov Rational drug design and the development of new materials can be significantly accelerated through in silico methods, which allow for the prediction of molecular properties and interactions before undertaking expensive and time-consuming laboratory synthesis. nih.govnih.gov

Future computational research should focus on:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as protein kinases. nih.govacs.org This information is crucial for designing more potent and selective drug candidates. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of the molecule, aiding in the design of novel synthetic pathways and understanding its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

Materials Simulation: Computational modeling can be employed to predict the properties of materials incorporating the this compound scaffold, such as their electronic, optical, and mechanical characteristics, guiding the development of new functional materials.

These computational approaches will enable a more targeted and efficient discovery process for new drugs and materials based on the this compound core structure.

Deeper Mechanistic Insights into Molecular Interactions and Biological Pathways

A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount for their successful development as therapeutic agents. researchgate.net Future research must delve deeper into the mechanistic underpinnings of their biological activities.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact is a critical first step. The aminopyridine and piperazine (B1678402) moieties are known to interact with a range of biological targets, including protein kinases. nih.govnih.gov